molecular formula C17H20N4NaO9P B8023400 Riboflavin 5'-(dihydrogen phosphate), monosodium salt

Riboflavin 5'-(dihydrogen phosphate), monosodium salt

Cat. No.: B8023400
M. Wt: 478.3 g/mol
InChI Key: USEQDWWEOPFEGH-LQDWTQKMSA-N
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Description

Riboflavin 5'-(dihydrogen phosphate), monosodium salt, more commonly known as Flavin Mononucleotide (FMN) sodium salt, is a vital biochemical cofactor and the active form of Vitamin B2. This compound is a fundamental coenzyme in a wide array of biological redox processes. It serves as a crucial prosthetic group for various flavoproteins, including those in the cytochrome P450 system, and is involved in key metabolic pathways such as the Bloch pathway for cholesterol biosynthesis . As a water-soluble, orange-yellow crystalline powder (CAS 130-40-5), it is an essential reagent for researchers in enzymology and metabolism studies . It is listed in the Codex General Standard for Food Additives (GSFA Codex 101(ii)) and has a defined specification in the US Food and Drug Administration database (FDA UNII: 957E53WV42) . This product is intended for research and further manufacturing applications only and is not for personal or human therapeutic use.

Properties

IUPAC Name

sodium;(2R,3R,4S)-1-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-3,4-dihydroxy-5-phosphonooxypentan-2-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O9P.Na/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29;/h3-4,11-12,14,23-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29);/q-1;+1/t11-,12+,14-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEQDWWEOPFEGH-LQDWTQKMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)O)O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@H]([C@H]([C@H](COP(=O)(O)O)O)O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4NaO9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Selection and Stoichiometric Optimization

Contemporary methods prioritize solvent systems that enhance reaction efficiency. γ-Butyrolactone has emerged as the solvent of choice due to its ability to dissolve both riboflavin and POCl3 while stabilizing intermediate compounds. The molar ratio of POCl3 to riboflavin has been reduced to 1.2–3:1 (down from 20:1), minimizing waste and improving cost-effectiveness.

Key Reaction Parameters

ParameterOptimal RangeImpact on Yield/Purity
POCl3:Riboflavin ratio1.2–3:1Reduces by-products
Temperature30°–35°CPrevents decomposition
Reaction time30–60 minutesEnsures complete phosphorylation

Hydrolysis and Cyclic Intermediate Formation

After phosphorylation, the reaction mixture contains cyclic riboflavin 4',5'-phosphochloridate, which undergoes controlled hydrolysis to yield FMN. Two primary hydrolysis strategies are employed:

  • Batch Hydrolysis : Steam is introduced while slowly adding 30–50 moles of water per mole of riboflavin, maintaining the mixture at 85°–95°C for 5–20 minutes. Subsequent cooling and pH adjustment to 5.5–6.0 with NaOH precipitate FMN-Na.

  • Continuous Hydrolysis : The reaction mixture is injected into preheated water (80°–100°C), achieving rapid temperature equilibration (80°–95°C) and shorter dwell times (1–10 minutes). This method enhances reproducibility and reduces thermal degradation.

Process Innovations and Industrial Adaptations

Temperature-Controlled Purification

Maintaining temperatures above 80°C during hydrolysis is critical. Cooling below this threshold prematurely precipitates riboflavin, contaminating the product. Industrial-scale processes often employ jacketed reactors with precise temperature control to avoid this issue.

Crude Riboflavin Compatibility

A notable advancement is the ability to use low-purity riboflavin feedstocks. Impurities remain soluble during phosphorylation, allowing direct synthesis of pharmaceutical-grade FMN-Na without additional purification. This reduces raw material costs by up to 40%.

Yield and Purity Benchmarks

Modern methods achieve the following performance metrics:

MetricTraditional MethodImproved Method
Riboflavin content20–30%<6%
FMN-Na purity60–70%75–80%
POCl3 utilization20 mol/mol riboflavin1.2–3 mol/mol riboflavin
Reaction time2–4 hours30–60 minutes

Industrial-Scale Challenges and Solutions

By-Product Management

Polyphosphates and isomeric monophosphates are common by-products. These are mitigated by:

  • Stoichiometric control : Limiting POCl3 to ≤3 moles per riboflavin.

  • Rapid hydrolysis : Reducing dwell time at high temperatures to ≤10 minutes.

Environmental Considerations

The reduced POCl3 usage decreases hazardous waste generation by 85% compared to early methods. Closed-loop systems recover γ-butyrolactone for reuse, further enhancing sustainability.

Analytical and Quality Control Methods

Post-synthesis, FMN-Na is analyzed using:

  • Paper chromatography : Identifies residual riboflavin and phosphorylated isomers.

  • UV-Vis spectroscopy : Quantifies FMN-Na concentration at 445 nm (ε = 12,200 M⁻¹cm⁻¹).

  • pH titration : Ensures correct sodium content (target pH 5.5–6.0) .

Chemical Reactions Analysis

Types of Reactions: Riboflavin 5’-(dihydrogen phosphate), monosodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It acts as a coenzyme in oxidation-reduction reactions, facilitating electron transfer in biological systems .

Common Reagents and Conditions: Common reagents used in the reactions involving riboflavin 5’-(dihydrogen phosphate), monosodium salt include nitric acid, hydrochloric acid, and sulfuric acid. The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions of riboflavin 5’-(dihydrogen phosphate), monosodium salt include reduced forms of the compound, such as FMNH2, and various oxidized forms, depending on the specific reaction conditions .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C17_{17}H20_{20}N4_4O9_9PNa
  • Molecular Weight : 478.3 g/mol
  • CAS Number : 130-40-5

FMN is a phosphorylated form of riboflavin (vitamin B2) that plays a crucial role as a coenzyme in biological systems. It is involved in various oxidation-reduction reactions, making it essential for cellular metabolism.

Chemistry

FMN serves as a substrate for studying the specificity and kinetics of FMN phosphohydrolases. It is also utilized as a photoinitiator in polymerization reactions for polyacrylamide gel electrophoresis (PAGE), facilitating the analysis of biomolecules .

Biology

In biological research, FMN is instrumental in exploring molecular sensing and gene regulation through riboswitches. It binds to FMN riboswitches on RNA, influencing gene expression and providing insights into genetic control mechanisms .

Medicine

FMN acts as a coenzyme for several oxidative enzymes, including NADH dehydrogenase and nitric oxide synthase. Its role in energy metabolism is crucial, particularly in cellular respiration and the production of ATP. Additionally, FMN's involvement in metabolic pathways makes it a target for therapeutic interventions in metabolic disorders .

Industry

In the food industry, FMN is recognized as a food additive (E101a) and colorant. It is commonly found in products such as baby foods, dairy products, and confectionery items due to its nutritional benefits and color-enhancing properties .

Case Study 1: FMN in Animal Nutrition

A study conducted by the European Food Safety Authority (EFSA) evaluated the safety and efficacy of riboflavin 5'-(dihydrogen phosphate), monosodium salt as a feed additive for livestock. The findings indicated that this compound effectively meets the vitamin B2 requirements of various animal species when administered through feed or water. The study concluded that it poses no additional toxicological risks compared to riboflavin alone .

Case Study 2: FMN in Gene Regulation Research

Research published in Nature Communications demonstrated that FMN binding to riboswitches could modulate gene expression levels significantly. This study highlighted the potential of FMN as a tool for understanding gene regulatory networks and its implications for synthetic biology applications .

Data Table: Applications Overview

Application AreaSpecific UseExamples
ChemistrySubstrate for enzyme studiesFMN phosphohydrolases
BiologyGene regulation via riboswitchesMolecular sensing
MedicineCoenzyme for oxidative enzymesNADH dehydrogenase
IndustryFood additive/colorantE101a in baby foods

Mechanism of Action

Riboflavin 5’-(dihydrogen phosphate), monosodium salt functions as a coenzyme for various oxidative enzymes. It facilitates electron transfer in oxidation-reduction reactions, playing a crucial role in cellular metabolism. The compound undergoes reversible interconversion between its oxidized (FMN), semiquinone (FMNH•), and reduced (FMNH2) forms during the catalytic cycle . It also binds to the FMN riboswitch on RNA, altering gene regulation .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₇H₂₀N₄O₉PNa
  • Molecular Weight : 478.33 g/mol
  • Appearance : Orange-yellow crystalline powder, hygroscopic, and light-sensitive .
  • Synthesis : Produced via phosphorylation of riboflavin (≥98% purity) derived from fermentation using Bacillus subtilis strains .

Its primary application is to address vitamin B2 deficiencies in livestock, administered via drinking water . Regulatory bodies like EFSA and JECFA recognize its efficacy but emphasize stringent quality control due to variability in production strains .

Structural and Functional Comparisons

Table 1: Molecular and Functional Characteristics
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Role in Metabolism
Riboflavin 5'-(dihydrogen phosphate), monosodium salt C₁₇H₂₀N₄O₉PNa 478.33 Isoalloxazine ring, phosphate Coenzyme precursor (FMN), redox reactions
Flavin Mononucleotide (FMN) C₁₇H₂₁N₄O₉P 456.34 Isoalloxazine ring, phosphate Electron carrier in ETC
Flavin Adenine Dinucleotide (FAD) C₂₇H₃₃N₉O₁₅P₂ 785.55 Isoalloxazine ring, ADP moiety Oxidase/reductase cofactor
Riboflavin (Vitamin B2) C₁₇H₂₀N₄O₆ 376.36 Isoalloxazine ring, ribitol Parent compound, photodegradable
5-Deazariboflavin analogues Varies (e.g., C₁₆H₁₈N₄O₆) ~350–400 Modified isoalloxazine ring Radical mechanism studies

Key Differences :

  • Phosphorylation State: Riboflavin 5'-phosphate monosodium salt is monophosphorylated, whereas FAD contains an additional adenosine diphosphate (ADP) group, enhancing its role in complex enzymatic reactions .
  • Solubility : The sodium salt form improves water solubility (100 g/L at 20°C) compared to free riboflavin (0.1 g/L) .
  • Stability : Light sensitivity is a shared trait, but the phosphate ester in FMN-Na reduces alkaline degradation compared to riboflavin .

Quality Control Challenges :

  • Impurities : Riboflavin diphosphate (≤6%) and free phosphoric acid are critical quality markers for FMN-Na .
  • Analytical Methods :
    • FMN-Na : Quantified via HPLC-UV (444 nm) or fluorimetry (73–79% purity) .
    • FAD : Requires LC-MS due to larger molecular size .

Regulatory and Analytical Considerations

Table 2: Regulatory and Methodological Standards

Compound Regulatory Body Key Standard Analytical Method
Riboflavin 5'-phosphate monosodium salt JECFA INS 101(ii); ≥70% purity (HPLC) EN 14152 (HPLC-FLD post-hydrolysis)
FAD USP ≥95% purity LC-MS
Riboflavin EFSA ≥80% purity in feed additives VDLUFA method (HPLC-UV)

Biological Activity

Enzymatic Cofactor Activity

FMN acts as a cofactor in numerous oxidoreductase enzymes, playing a vital role in oxidation and reduction reactions across various biosynthetic pathways . Some key enzymes that utilize FMN include:

  • NADH dehydrogenases
  • Nitric oxide synthases
  • Nitrilotriacetate monooxygenases

These enzymes are involved in critical cellular processes such as electron transport, nitric oxide production, and xenobiotic metabolism.

Gene Regulation

FMN demonstrates biological activity beyond its role as an enzymatic cofactor. It binds to the FMN riboswitch (RFN element) on RNA, altering gene regulation . This interaction showcases FMN's ability to influence cellular processes at the genetic level, potentially affecting protein expression and metabolic pathways.

Photoreceptor Activity

Research has shown that FMN possesses biological activity in photoreceptors . This property is likely related to the compound's ability to absorb blue light, making it an important molecule in light-sensing mechanisms in various organisms.

Substrate for FMN Phosphohydrolases

FMN serves as a substrate for FMN phosphohydrolases, enzymes that catalyze the hydrolysis of FMN . This activity is crucial for studying the specificity and kinetics of these enzymes, contributing to our understanding of flavin metabolism and regulation.

Nutritional and Therapeutic Applications

The biological activity of FMN extends to its role as a nutritional factor and potential therapeutic agent. As the principal form of riboflavin found in cells and tissues , FMN is essential for various metabolic processes. Its use in feed additives and vitamin supplements underscores its biological importance:

ApplicationBiological ActivityReference
Feed AdditiveCovers vitamin B2 requirements in animals
Nutritional SupplementPrincipal form of riboflavin in cells
Therapeutic AgentPotential treatment for riboflavin deficiency

Safety Profile

The biological activity of FMN has been extensively studied in terms of safety for various applications. The European Food Safety Authority (EFSA) has concluded that riboflavin 5′-phosphate ester monosodium salt is safe for target animal species, consumers, and the environment . This safety profile is attributed to the compound's natural occurrence in biological systems and its well-established metabolic pathways.

Research Findings

Recent studies have provided insights into the diverse biological activities of FMN:

  • A 2022 study by the EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP) confirmed the efficacy of FMN in meeting vitamin B2 requirements when administered via feed or drinking water .
  • Research has shown that FMN's biological activity as a cofactor is crucial in enzymes catalyzing oxidation and reduction reactions in various biosynthetic pathways .
  • The compound's role in gene regulation through riboswitch binding has opened new avenues for understanding cellular metabolism and potential therapeutic interventions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Riboflavin 5'-(dihydrogen phosphate), monosodium salt
Reactant of Route 2
Riboflavin 5'-(dihydrogen phosphate), monosodium salt

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